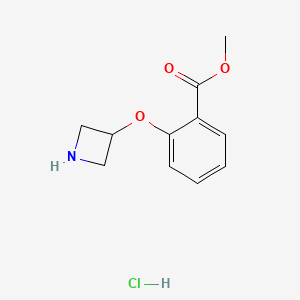![molecular formula C16H17NO B11871735 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one CAS No. 920492-01-9](/img/structure/B11871735.png)
2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Quinolin-8-yl)ethyl)cyclopentanone is an organic compound with the molecular formula C16H17NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Quinolin-8-yl)ethyl)cyclopentanone typically involves the reaction of quinoline derivatives with cyclopentanone under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of recyclable catalysts and solvent-free conditions are also explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
2-(2-(Quinolin-8-yl)ethyl)cyclopentanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the quinoline moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction may produce quinoline alcohols .
科学的研究の応用
2-(2-(Quinolin-8-yl)ethyl)cyclopentanone has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Industrial Chemistry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2-(Quinolin-8-yl)ethyl)cyclopentanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act on enzymes or receptors, modulating their activity. The quinoline moiety is known to interact with DNA, proteins, and other biomolecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-(Quinolin-8-yloxy)acetohydrazide: This compound is similar in structure but contains an acetohydrazide group instead of a cyclopentanone ring.
Quinoline derivatives: Various quinoline derivatives with different functional groups exhibit similar properties and applications.
Uniqueness
2-(2-(Quinolin-8-yl)ethyl)cyclopentanone is unique due to its specific structure, which combines the quinoline moiety with a cyclopentanone ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
特性
CAS番号 |
920492-01-9 |
|---|---|
分子式 |
C16H17NO |
分子量 |
239.31 g/mol |
IUPAC名 |
2-(2-quinolin-8-ylethyl)cyclopentan-1-one |
InChI |
InChI=1S/C16H17NO/c18-15-8-2-4-12(15)9-10-14-6-1-5-13-7-3-11-17-16(13)14/h1,3,5-7,11-12H,2,4,8-10H2 |
InChIキー |
CQBMHSIVBSVINR-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(=O)C1)CCC2=CC=CC3=C2N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




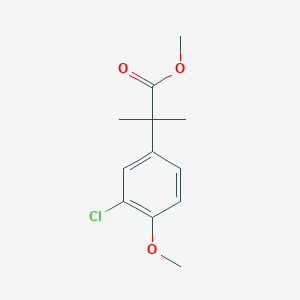
![4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid](/img/structure/B11871680.png)

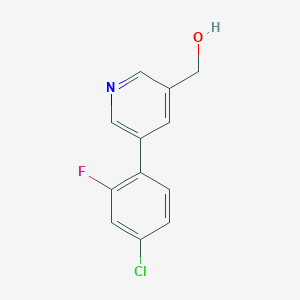
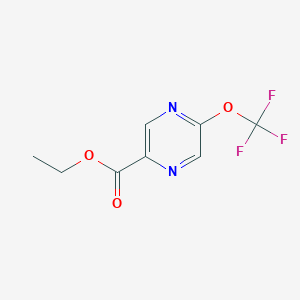
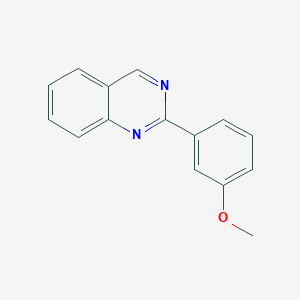



![2,3-Dihydrospiro[indene-1,4'-piperidin]-2-ol hydrochloride](/img/structure/B11871711.png)
